molecular formula C10H8F3N5O B15110253 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- CAS No. 874605-70-6

1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B15110253
CAS No.: 874605-70-6
M. Wt: 271.20 g/mol
InChI Key: VQOSJNZMCDWLDQ-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which is further connected to the triazine core. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- can be achieved through several methods. One common synthetic route involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid. This three-component condensation reaction is followed by treatment with a base, which promotes the rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The compound’s structure allows it to form stable complexes with various biological molecules, which can influence cellular processes and pathways . In anticancer research, the compound’s derivatives have been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways .

Comparison with Similar Compounds

1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- can be compared with other similar compounds in the triazine family:

    1,3,5-Triazine-2,4-diamine, 6-phenyl-: This compound has a phenyl group attached to the triazine ring, similar to the trifluoromethoxyphenyl derivative.

    6,N2-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have diaryl groups attached to the triazine ring and exhibit antiproliferative activity against cancer cells.

Properties

CAS No.

874605-70-6

Molecular Formula

C10H8F3N5O

Molecular Weight

271.20 g/mol

IUPAC Name

2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H8F3N5O/c11-10(12,13)19-7-3-1-6(2-4-7)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18)

InChI Key

VQOSJNZMCDWLDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=N2)N)OC(F)(F)F

Origin of Product

United States

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